Cas no 886965-02-2 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide is a synthetic organic compound featuring a benzothiazole core substituted with chloro and methoxy groups, further functionalized with a pyridinylmethylbenzamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of electron-donating methoxy groups and a heteroaromatic pyridine ring may enhance binding affinity in target interactions, while the chloro substitution could influence reactivity and stability. Its well-defined molecular architecture makes it a candidate for exploratory research in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s purity and structural specificity are critical for reproducible experimental outcomes.
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide structure
886965-02-2 structure
Product name:N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide
CAS No:886965-02-2
MF:C22H18ClN3O3S
MW:439.914622783661
CID:5479154

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide
    • Inchi: 1S/C22H18ClN3O3S/c1-28-16-7-5-15(6-8-16)21(27)26(13-14-4-3-11-24-12-14)22-25-19-18(29-2)10-9-17(23)20(19)30-22/h3-12H,13H2,1-2H3
    • InChI Key: PDRGEEACOAHQOM-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(OC)C=CC(Cl)=C2S1)CC1=CC=CN=C1)(=O)C1=CC=C(OC)C=C1

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2710-0504-4mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2710-0504-2mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2710-0504-2μmol
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2710-0504-5μmol
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2710-0504-75mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2710-0504-20mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2710-0504-20μmol
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2710-0504-100mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2710-0504-5mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2710-0504-40mg
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
886965-02-2 90%+
40mg
$140.0 2023-05-16

Additional information on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide

N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-Yl)-4-Methoxy-N-(Pyridin-3-Yl)Methylbenzamide: A Comprehensive Overview

The compound with CAS No 886965-02-2, known as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, which have been explored in recent studies.

Benzothiazole derivatives have long been recognized for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The presence of the benzothiazole ring in this compound contributes to its stability and reactivity, making it a valuable substrate for further functionalization. Recent research has highlighted the role of such compounds in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

The chlorine substituent at the 7-position of the benzothiazole ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This substitution pattern is often exploited in medicinal chemistry to modulate the bioavailability and pharmacokinetics of drug candidates. Additionally, the methoxy groups present at the 4-position of both the benzothiazole and benzamide moieties enhance solubility and may play a role in hydrogen bonding interactions, which are critical for biological activity.

The pyridin-3-yl group attached to the nitrogen atom further diversifies the chemical environment of the molecule. Pyridine derivatives are known for their ability to act as ligands in coordination chemistry and their potential as building blocks in supramolecular chemistry. Recent studies have demonstrated that such groups can significantly influence the electronic properties of aromatic systems, leading to applications in optoelectronic materials.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and aromatic substitution reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. Such advancements in synthetic methodology are crucial for scaling up production for industrial applications.

From an application standpoint, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-yl)methylbenzamide has shown promise in several areas. In pharmaceutical research, its ability to inhibit certain enzymes involved in inflammatory pathways makes it a potential candidate for anti-inflammatory drug development. Furthermore, its electronic properties suggest utility in organic electronics, particularly as a component in light-emitting diodes (LEDs) or photovoltaic materials.

Recent computational studies have provided deeper insights into the molecular geometry and electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the conjugated system formed by the benzothiazole and pyridine rings contributes significantly to its optical properties. These findings are particularly relevant for applications in materials science and nanotechnology.

In conclusion, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-Yl)-4-methoxy-N-(pyridin -3-Yl)methylbenzamide represents a versatile compound with diverse potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for future research and development efforts.

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